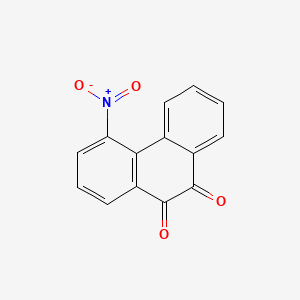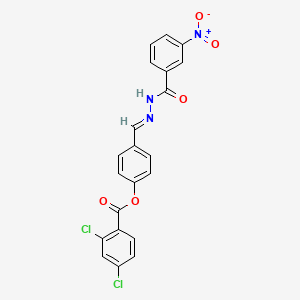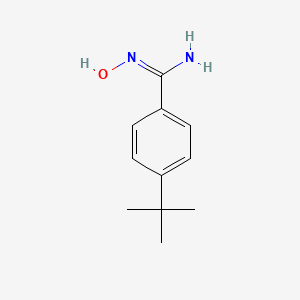
9,10-Phenanthrenedione, 4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H7NO4. It is a derivative of 9,10-phenanthrenequinone, where a nitro group is substituted at the 4th position. This compound is known for its distinctive yellow color and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-9,10-phenanthrenedione can be synthesized through the nitration of 9,10-phenanthrenequinone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .
Industrial Production Methods: In an industrial setting, the production of 4-Nitro-9,10-phenanthrenedione follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-9,10-phenanthrenedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-9,10-phenanthrenedione.
Substitution: Various substituted phenanthrenedione derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of phenanthrenedione.
Scientific Research Applications
4-Nitro-9,10-phenanthrenedione is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and as a probe for studying biological redox reactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-9,10-phenanthrenedione involves its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, making it a useful compound in studying redox biology and chemistry. It can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
9,10-Phenanthrenequinone: The parent compound without the nitro group.
2-Nitro-9,10-phenanthrenedione: A similar compound with the nitro group at the 2nd position.
2,4,7-Trinitro-9,10-phenanthrenedione: A more heavily nitrated derivative.
Comparison: 4-Nitro-9,10-phenanthrenedione is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and interaction with other molecules. Compared to its parent compound, it has enhanced electron-withdrawing properties due to the nitro group, making it more reactive in certain chemical reactions.
Properties
CAS No. |
13292-03-0 |
|---|---|
Molecular Formula |
C14H7NO4 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-nitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H |
InChI Key |
ZJQSMTNUXDRCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)


![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)

![2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044847.png)
![1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol](/img/structure/B12044867.png)
![3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide](/img/structure/B12044871.png)

